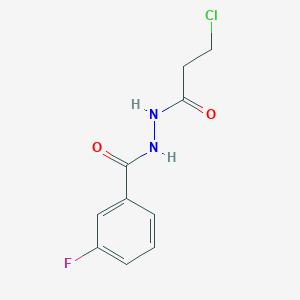

N'-(3-chloropropanoyl)-3-fluorobenzohydrazide

Description

N'-(3-Chloropropanoyl)-3-fluorobenzohydrazide is a synthetic hydrazide derivative characterized by a 3-fluorobenzoyl core linked to a 3-chloropropanoyl group via a hydrazide bridge. Hydrazides of this type are typically synthesized through reactions between acyl chlorides and hydrazides, as seen in similar compounds (e.g., reactions involving 3-chloropropanoyl chloride and aromatic hydrazides) . The fluorine atom at the 3-position of the benzoyl group enhances electronegativity and may influence binding interactions in biological systems, while the 3-chloropropanoyl moiety contributes to lipophilicity and steric bulk .

Properties

IUPAC Name |

N'-(3-chloropropanoyl)-3-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2O2/c11-5-4-9(15)13-14-10(16)7-2-1-3-8(12)6-7/h1-3,6H,4-5H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOIMFSBXZZCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NNC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-chloropropanoyl)-3-fluorobenzohydrazide typically involves the reaction of 3-fluorobenzohydrazide with 3-chloropropanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of N’-(3-chloropropanoyl)-3-fluorobenzohydrazide can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: N’-(3-chloropropanoyl)-3-fluorobenzohydrazide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 3-chloropropanoyl group can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-fluorobenzohydrazide and 3-chloropropanoic acid.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous media.

Condensation Reactions: Aldehydes or ketones in the presence of catalytic amounts of acids or bases.

Major Products:

Nucleophilic Substitution: Substituted hydrazides.

Hydrolysis: 3-Fluorobenzohydrazide and 3-chloropropanoic acid.

Condensation Reactions: Hydrazones.

Scientific Research Applications

N’-(3-chloropropanoyl)-3-fluorobenzohydrazide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(3-chloropropanoyl)-3-fluorobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The 3-chloropropanoyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The 3-fluorobenzene ring enhances the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of N'-(3-Chloropropanoyl)-3-Fluorobenzohydrazide and Related Compounds

*Estimated based on molecular formula (C₁₀H₉ClFN₂O₂).

Key Differentiators

Substituent Positioning : Unlike 2-chloro or 4-fluoro analogs, the 3-fluoro substitution in the target compound may reduce steric hindrance, improving interaction with biological targets .

Synthetic Accessibility : Derivatives with simple benzohydrazide cores (e.g., the target compound) are typically easier to synthesize than those with fused heterocycles (e.g., benzothiophene in ) .

Biological Activity

N'-(3-chloropropanoyl)-3-fluorobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a hydrazide functional group attached to a 3-fluorobenzoyl moiety, with a 3-chloropropanoyl substituent. The synthesis typically involves the reaction of 3-fluorobenzohydrazide with 3-chloropropionyl chloride in the presence of a base such as pyridine:

General Reaction Scheme:

- Starting Materials: 3-fluorobenzohydrazide, 3-chloropropionyl chloride

- Reagents: Pyridine (base), dichloromethane (solvent)

- Conditions: Stirring at low temperatures (0-5°C)

This synthesis route allows for the production of the compound in a controlled manner, enabling further investigations into its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is hypothesized to be one of the mechanisms underlying its antimicrobial effects.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies demonstrate that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against various bacteria | Disruption of cell membranes |

| Anticancer | Induces apoptosis in cancer cells | Inhibition of survival-related enzymes |

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins, leading to:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.

- Receptor Modulation: It can affect receptor functions, altering signaling pathways that regulate cell survival and apoptosis.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

-

Case Study on Antimicrobial Efficacy:

- Objective: To evaluate the antimicrobial efficacy against multi-drug resistant strains.

- Methodology: In vitro assays were conducted using standard protocols for determining minimum inhibitory concentrations (MIC).

- Results: The compound demonstrated significant activity against resistant strains, suggesting its potential as a lead compound for antibiotic development.

-

Case Study on Anticancer Activity:

- Objective: To assess the cytotoxic effects on various cancer cell lines.

- Methodology: Cell viability assays were performed alongside apoptosis assays using flow cytometry.

- Results: A notable reduction in cell viability was observed, with evidence of apoptosis confirmed through increased annexin V staining.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.